molecular formula C19H17BrN4O2 B2425414 5-bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide CAS No. 899985-93-4

5-bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide

Cat. No. B2425414
CAS RN: 899985-93-4
M. Wt: 413.275
InChI Key: LCOGWIFMFSEICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, a pyridazin ring, and a furan ring. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Five-membered heterocycles, such as furan and thiophene, are crucial in drug design due to their role as structural units in bioactive molecules. Studies have focused on the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in medicinal chemistry, especially in the context of purine and pyrimidine nucleobases, nucleosides, and their analogues. The influence of replacing aryl substituents with heteroaryl ones on activities has been assessed, underlining their potential in antiviral, antitumor, antimycobacterial, and antiparkinsonian drug development (Ostrowski, 2022).

Reactivity and Synthesis of Arylmethylidene Derivatives

The reactivity of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents has been extensively studied. These reactions, depending on the structure of initial reagents, strength of the nucleophilic agent, and reaction conditions, yield a wide range of compounds including amides, pyrrolones, benzofurans, and furopyridines. This indicates the versatile nature of these compounds in synthesizing cyclic and heterocyclic compounds, highlighting their potential in various chemical syntheses (Kamneva, Anis’kova, & Egorova, 2018).

properties

IUPAC Name

5-bromo-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c20-17-9-8-16(26-17)19(25)21-14-5-3-13(4-6-14)15-7-10-18(23-22-15)24-11-1-2-12-24/h3-10H,1-2,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOGWIFMFSEICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide

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